2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine
Overview
Description
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxy group attached to a phenyl ring, which is further connected to an ethanamine group. The presence of a methylated pyrazolylmethyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine typically involves the following steps:
Formation of the 3-Methoxyphenyl Group: This can be achieved by reacting phenol with methanol in the presence of an acid catalyst.
Introduction of the Ethanamine Group: The phenol derivative is then reacted with ethanamine under suitable conditions to introduce the ethanamine group.
Attachment of the Methylated Pyrazolylmethyl Group: Finally, the ethanamine derivative is reacted with 1-methyl-1H-pyrazol-4-ylmethyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group or the pyrazolylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted phenyl derivatives and pyrazolylmethyl derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the pyrazolylmethyl group.
2-(3-Methoxyphenyl)ethanamine: Similar structure but lacks the methylated pyrazolylmethyl group.
1-Methyl-1H-pyrazol-4-ylmethylamine: Similar structure but lacks the methoxyphenyl group.
Uniqueness: 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine is unique due to the combination of the methoxyphenyl group and the methylated pyrazolylmethyl group, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-11-13(10-16-17)9-15-7-6-12-4-3-5-14(8-12)18-2/h3-5,8,10-11,15H,6-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYNIMUWXJAAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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